Benzyl Penicillinate-d7 Potassium Salt

Catalog No.
S910032
CAS No.
352323-25-2
M.F
C16H17KN2O4S
M. Wt
379.523
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Penicillinate-d7 Potassium Salt

CAS Number

352323-25-2

Product Name

Benzyl Penicillinate-d7 Potassium Salt

IUPAC Name

potassium;(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H17KN2O4S

Molecular Weight

379.523

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2;

InChI Key

IYNDLOXRXUOGIU-RSWIJXEESA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Synonyms

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d7 Potassium Salt; Penicillin G-d7 Potassium Salt; Benzylpenicillin-d7 Potassium; Cosmopen-d7; Cristapen-d7; Crytapen-d7; Eskacillin-d7; Falap

Isotope-Labeled Internal Standard

Benzyl Penicillinate-d7 Potassium Salt, also known as Penicillin G-d7 Potassium Salt, is a valuable tool in scientific research due to its properties as an isotope-labeled internal standard. Internal standards are compounds used in analytical techniques like mass spectrometry (MS) to calibrate measurements and improve the accuracy of quantifying target analytes. The "d7" in the name refers to the presence of seven deuterium atoms (isotopes of hydrogen) incorporated into the molecule.

These deuterium atoms create a mass shift compared to the unlabeled Benzyl Penicillinate Potassium Salt (Penicillin G). This mass difference allows scientists to distinguish the target analyte from background signals and potential interferences in the MS analysis [].

Applications in Pharmacokinetic Studies

One key application of Benzyl Penicillinate-d7 Potassium Salt lies in pharmacokinetic studies. These studies investigate the movement, absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. By using Benzyl Penicillinate-d7 Potassium Salt as an internal standard, researchers can accurately quantify the concentration of Penicillin G in biological samples like blood, plasma, or tissues. This allows them to track the pharmacokinetic profile of Penicillin G after administration, providing valuable insights into its efficacy and potential side effects.

Metabolic Studies

Antibiotic Resistance Research

The emergence of antibiotic resistance poses a significant threat to human health. Benzyl Penicillinate-d7 Potassium Salt can be used in research aimed at understanding the mechanisms of resistance to Penicillin G and other antibiotics. By monitoring changes in the levels of Penicillin G and its metabolites in the presence of resistant bacteria, researchers can identify potential targets for developing new antibiotics to combat these resistant strains [].

Benzyl Penicillinate-d7 Potassium Salt, also known as Penicillin G-d7 Potassium Salt, is a deuterated form of Benzylpenicillin (Penicillin G). This compound is a beta-lactam antibiotic derived from the fungus Penicillium chrysogenum. The deuteration involves replacing certain hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is primarily used in research applications, particularly in studies involving metabolic pathways and drug interactions.

The molecular formula for Benzyl Penicillinate-d7 Potassium Salt is C₁₆H₁₀D₇KN₂O₄S, with a molecular weight of approximately 379.52 g/mol. The compound appears as a hygroscopic solid and is typically stored under inert conditions to maintain its stability .

Typical of beta-lactam antibiotics. Key reactions include:

  • Hydrolysis: The beta-lactam ring can undergo hydrolysis in the presence of water, leading to the formation of penicilloic acid. This reaction is crucial in understanding antibiotic resistance mechanisms.
  • Acylation: The compound can react with nucleophiles, such as amino acids, through acylation, which is important for its antibacterial activity.
  • Deuterium Exchange: Due to the presence of deuterium, the compound can participate in exchange reactions that are useful for tracing metabolic pathways in biological studies .

Benzyl Penicillinate-d7 Potassium Salt exhibits antibacterial activity similar to that of its non-deuterated counterpart. It primarily targets Gram-positive bacteria by inhibiting cell wall synthesis through binding to penicillin-binding proteins. This action disrupts the transpeptidation process necessary for cell wall integrity, ultimately leading to bacterial cell lysis.

Research indicates that while the deuterated form has similar biological activity, it may exhibit altered pharmacokinetics and metabolism due to the presence of deuterium. This alteration can be advantageous in studying drug interactions and metabolic pathways without affecting the primary antibiotic function .

The synthesis of Benzyl Penicillinate-d7 Potassium Salt generally involves:

  • Deuteration of Benzylpenicillin: The starting material, Benzylpenicillin, undergoes deuteration using deuterated solvents or reagents.
  • Formation of Potassium Salt: The deuterated product is then treated with potassium hydroxide or potassium carbonate to form the potassium salt.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

Benzyl Penicillinate-d7 Potassium Salt has several applications:

  • Research Tool: Its primary use is in pharmacokinetic studies and metabolic tracing due to its stable isotope labeling.
  • Antibiotic Studies: It serves as a model compound for studying antibiotic resistance mechanisms and the efficacy of beta-lactam antibiotics.
  • Analytical Chemistry: Used in mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation and quantification .

Interaction studies involving Benzyl Penicillinate-d7 Potassium Salt focus on its metabolic pathways and interactions with other drugs. The presence of deuterium allows researchers to trace the compound's behavior in biological systems more precisely. Studies have shown that this compound can interact with various enzymes involved in drug metabolism, influencing both its efficacy and safety profile.

Additionally, research into its interactions with other antibiotics can provide insights into combination therapies that may enhance antibacterial effectiveness or reduce resistance development .

Benzyl Penicillinate-d7 Potassium Salt shares similarities with several other beta-lactam antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Benzylpenicillin (Penicillin G)C₁₆H₁₉N₂O₄SNon-deuterated form; widely used antibiotic
AmoxicillinC₁₆H₁₉N₃O₅SBroad-spectrum activity; includes an amino group
AmpicillinC₁₆H₁₉N₃O₅SSimilar spectrum but more effective against certain Gram-negative bacteria
CefalexinC₁₆H₁₃N₂O₅SCephalosporin class; broader spectrum than penicillins

Benzyl Penicillinate-d7 Potassium Salt's unique feature lies in its deuterated structure, which allows for advanced research applications without altering its core antibiotic properties .

The synthesis of benzyl penicillinate-d7 potassium salt centers on the selective incorporation of seven deuterium atoms into the benzylpenicillin backbone. This process typically begins with the preparation of deuterated phenylacetic acid (C6D5CD2CO2H), a key precursor synthesized via catalytic deuteration of phenylacetyl chloride using deuterium gas (D2) in the presence of palladium catalysts. Subsequent coupling of this deuterated acyl group to 6-aminopenicillanic acid (6-APA) follows established β-lactam acylation protocols, as outlined in classical penicillin biosynthesis pathways.

A critical step involves the use of iodomethane-d3 to methylate intermediate thiazolidine rings, ensuring site-specific deuteration at the methyl groups adjacent to the β-lactam nitrogen. This method achieves an isotopic purity >98%, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The final potassium salt form is obtained through ion-exchange chromatography, replacing sodium or procaine counterions commonly found in non-deuterated penicillin G formulations.

Table 1: Key Synthetic Intermediates and Their Deuterium Content

IntermediateDeuterium PositionsIsotopic Purity (%)
Phenylacetic acid-d7C6D5CD2CO2H98.5
6-APANoneN/A
Penicillin G-d7 acidC6D5CD2CONH-β-lactam97.8

Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics

While chemical synthesis remains the primary route for deuterated penicillin production, biosynthetic approaches using isotopically labeled precursors offer complementary insights. In Penicillium chrysogenum, fed-batch fermentation with deuterated phenylacetic acid-d7 results in partial incorporation of deuterium into the benzyl side chain. However, enzymatic β-lactam ring closure by isopenicillin N synthase (IPNS) exhibits a kinetic isotope effect (KIE) of 2.3–3.1, reducing total yield compared to non-deuterated pathways.

Notably, acyl-CoA:6-APA acyltransferases show no stereochemical preference for deuterated acyl groups, enabling retention of penicillin G’s (2S,5R,6R) configuration in the deuterated analog. Advanced metabolic engineering strategies, such as deuterium-enriched culture media, are under investigation to improve biosynthetic efficiency but currently lag behind chemical methods in isotopic control.

Structural Elucidation via NMR and Mass Spectrometric Analysis

Structural confirmation of benzyl penicillinate-d7 potassium salt requires multimodal spectroscopic analysis:

  • 1H NMR: The deuterated benzyl group eliminates aromatic proton signals at δ 7.2–7.4 ppm, while the β-lactam protons (H-5 and H-6) remain unchanged at δ 5.3–5.5 ppm. The methyl groups adjacent to sulfur exhibit upfield shifts (δ 1.3 → 1.1 ppm) due to deuterium’s electron-donating effects.
  • 13C NMR: Quaternary carbons in the deuterated phenyl ring show reduced 1JCH coupling constants (<140 Hz vs. 160 Hz in non-deuterated form).
  • HRMS: Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 379.523 ([M–K]–), with a +7 Da shift relative to penicillin G potassium. Isotopic clusters exhibit the expected binomial distribution for seven deuterium atoms.

Table 2: Comparative NMR Chemical Shifts (δ, ppm)

Proton PositionPenicillin GPenicillin G-d7
β-Lactam H-55.355.34
β-Lactam H-65.545.53
Benzyl aromatic H7.30Absent
S-adjacent CH31.441.41

Comparative Analysis with Non-Deuterated Penicillin G Potassium Salt

Deuteration introduces subtle but measurable differences in physicochemical properties:

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a 4°C increase in decomposition temperature (218°C → 222°C), attributed to strengthened C-D bonds.
  • Solubility: Aqueous solubility decreases by 12% (68 mg/mL → 60 mg/mL at 25°C) due to reduced hydrogen-bonding capacity.
  • Chromatographic Behavior: Reverse-phase HPLC shows a 0.3 min retention time increase (C18 column), enabling baseline separation from non-deuterated analogs.

Crystallographic studies confirm isomorphic structures, with unit cell parameters differing by <0.5% (a = 13.2 Å → 13.1 Å; c = 9.8 Å → 9.7 Å). The deuterated compound’s vibrational spectrum exhibits redshifted C-D stretches (2050–2300 cm⁻¹) absent in penicillin G, providing unambiguous FT-IR identification.

The degradation kinetics of Benzyl Penicillinate-d7 Potassium Salt exhibit significant deuterium solvent isotope effects when studied in deuterium oxide compared to water [5]. Research on penicillin degradation mechanisms has demonstrated that the solvent isotope effect (kH2O/kD2O) of 1.53 below pH 6 supports the mechanism of water-catalyzed rearrangement of undissociated penicillin to benzylpenicillenic acid [5]. This isotope effect provides crucial kinetic evidence for understanding the degradation pathways of deuterated penicillin compounds [5].

The spontaneous degradation at neutral pH and the hydroxide-ion-catalyzed degradation in the alkaline pH range progress with distinct deuterium solvent isotope effects [5]. At neutral pH, the deuterium solvent isotope effect (kH2O/kD2O) reaches 4.5, indicating mechanisms of general base-catalyzed hydrolysis by water [5]. In contrast, alkaline conditions show a deuterium solvent isotope effect of 0.59, suggesting nucleophilic attack of the hydroxide ion on the beta-lactam ring [5].

pH RangeSolvent Isotope Effect (kH2O/kD2O)Degradation Mechanism
Below 61.53Water-catalyzed rearrangement
Neutral4.5General base-catalyzed hydrolysis
Alkaline0.59Nucleophilic hydroxide attack

The deuterium incorporation into benzylpenicillenic acid formation has been demonstrated through nuclear magnetic resonance studies [28]. When benzylpenicillin undergoes degradation in deuterium-containing media, the resulting benzylpenicillenic acid bears deuterium at specific carbon positions, which can be detected by examining the hydrogen resonances of the products [28]. These findings indicate that deuterium exchange occurs during the degradation process, influencing the overall kinetic profile [28].

Kinetic isotope effects in deuterated compounds typically result from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [13]. The replacement of protons with deuterons leads to kinetic isotope effects where metabolic rates of deuterated substrates are reduced due to the presence of the heavier isotope [13]. For Benzyl Penicillinate-d7 Potassium Salt, the measured kinetic isotope effect ranges from 4-6% for various metabolic products, indicating relatively modest but measurable effects on degradation rates [13].

Impact of Deuteration on Thermal Stability and Hygroscopicity

Deuteration significantly enhances the thermal stability of Benzyl Penicillinate-d7 Potassium Salt compared to its non-deuterated counterpart [12]. Thermogravimetric analysis reveals that deuterated compounds exhibit decomposition temperatures that are 2-3°C higher than their non-deuterated analogs [23]. The molecular basis for this enhanced thermal stability lies in the stronger carbon-deuterium bonds and altered vibrational frequencies associated with deuterium substitution [12].

Differential scanning calorimetry analysis of deuterated compounds demonstrates distinct thermal events that differ from non-deuterated forms [12]. The degree of deuterium substitution exceeds 99% and remains stable after exposure to air as well as during melting and vitrification processes [12]. This exceptional stability is attributed to the reduced electronic polarizability and decreased hyperconjugative stabilization of adjacent bonds in deuterated molecules [6].

PropertyNon-DeuteratedDeuteratedImprovement
Decomposition TemperatureStandard+2-3°CEnhanced stability
Deuteration LevelN/A>99%High isotopic purity
Air StabilityStandardMaintainedNo degradation

The hygroscopicity of Benzyl Penicillinate-d7 Potassium Salt is influenced by deuteration effects on hydrogen bonding networks [4]. Storage conditions specify that the compound is moisture sensitive and hygroscopic, requiring storage under inert atmosphere at -20°C [4]. The melting point range of 218-220°C with decomposition reflects the thermal characteristics typical of deuterated penicillin derivatives [4].

High-pressure dielectric experiments on deuterated compounds indicate variations in the shape of structural relaxation peaks during compression and differences in pressure evolution of glass transition temperatures [12]. The temperature dependence of activation volume for deuterated species manifests different impacts of compression and densification on the dynamics of deuterium bonds compared to hydrogen bonds [12]. These findings suggest that deuteration fundamentally alters the molecular dynamics and thermal response characteristics of the compound [12].

pH-Dependent Reactivity in Aqueous and Non-Aqueous Media

The pH-dependent reactivity of Benzyl Penicillinate-d7 Potassium Salt exhibits complex behavior influenced by deuteration effects across different media [15] [16]. Penicillin stability analysis demonstrates maximum stability occurs at approximately pH 6.0, with instability significantly higher at acidic pH values compared to basic conditions [15]. The stability decreases with increasing temperature across all pH values, but deuterated compounds show enhanced resistance to degradation [15].

In acidic conditions, the degradation kinetics follow pseudo-first-order models with high correlation coefficients ranging from 0.9447 to 0.9999 [16]. The reaction rate constants at the same temperature follow the order: k(pH=4) > k(pH=10) > k(pH=6) ≈ k(pH=8) > k(pH=7), indicating that penicillin hydrolyzes much faster under acidic and alkaline conditions than under neutral conditions [16]. After 20 minutes of reaction at pH 4 and 100°C, complete degradation occurs, while degradation rates at pH 6, 8, and 10 reach approximately 20%, 35%, and 80%, respectively [16].

pH ValueDegradation Rate Constant (k)Time for Complete Degradation
40.1603 min⁻¹20 minutes
6Lower240 minutes
7Lowest>240 minutes
8Lower180 minutes
100.0485 min⁻¹60 minutes

Non-aqueous media effects on deuterated penicillin derivatives involve complex solvent-dependent mechanisms [18]. Deuterium oxide isotope effects on organophosphorylated compounds demonstrate that solvent composition significantly influences reaction kinetics and product distribution [18]. The inverse proportionality of reaction rates to water concentration indicates that approximately 13 water molecules must be removed from solvation sheaths before activated complex formation [10].

Benzylpenicillenic acid formation in deuterated systems shows high instability in acidic solutions, with dominant breakdown products including benzylpenillic acid and various stereoisomeric forms [19]. The yields of these degradation products are extremely sensitive to pH variations, with empirical and kinetic approaches required for analysis of the entire degradation sequence [19]. In basic solution, the compound undergoes hydrolysis and epimerization at specific carbon positions, leading to different stereoisomeric products [19].

Isotopic Purity Assessment and Its Influence on Biological Activity

Isotopic purity assessment of Benzyl Penicillinate-d7 Potassium Salt requires sophisticated analytical techniques to accurately determine deuterium incorporation levels [11] [33]. High-resolution mass spectrometry combined with electrospray ionization provides rapid characterization of isotopic purity through identification of hydrogen-deuterium isotopologue ions [11]. This method offers outstanding advantages including high sensitivity, very low sample consumption at nanogram levels, and deuterated solvent-free analysis [11].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for isotopic purity determination and structural verification [33]. The strategy involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of desired labeled compounds [33]. Nuclear magnetic resonance analysis confirms structural integrity and positions of labeled atoms while providing insights into relative percent isotopic purity [33].

Analytical MethodDetection LimitAdvantagesApplications
High-Resolution Mass SpectrometryNanogram levelHigh sensitivity, rapid analysisIsotopologue identification
Nuclear Magnetic ResonanceMicrogram levelStructural verification, position confirmationDeuterium location mapping
Differential Scanning CalorimetryMilligram levelPurity assessment, thermal analysisOverall compound characterization

The influence of isotopic purity on biological activity demonstrates measurable effects on metabolic processes [34]. Deuterium isotope content effects can activate or inhibit intracellular processes, with changes in the deuterium-to-protium isotope ratio leading to both acceleration and retardation of biochemical reactions [34]. At the molecular level, decreased deuterium content below natural concentrations activates and accelerates respiratory chain reactions in mitochondria, while excess deuterium up to 99% almost completely inhibits these reactions [34].

Biological activity studies reveal that different deuterium concentrations variously affect proliferation activity of prokaryotic and eukaryotic cells [34]. The kinetic isotope effect becomes particularly relevant for enzymatic reactions where deuterium substitution can significantly alter reaction rates [42]. Primary deuterium kinetic isotope effects provide evidence that hydrogen abstraction is at least partially rate-limiting in many enzymatic reactions, including those involving penicillin-binding proteins [42].

Quantitative analysis of deuterium content using isotopic effects on carbon-13 nuclear magnetic resonance chemical shifts enables site-specific quantification in non-specifically deuterated compounds [37]. By probing carbon-13 signals while decoupling both proton and deuterium nuclei, different isotopologues can be resolved based on isotopic shifts and degree of deuteration [37]. This methodology proves particularly valuable for randomly deuterated molecules where back-exchange processes may occur during sample preparation [37].

Liquid chromatography-mass spectrometry represents the cornerstone analytical methodology for quantification and characterization of Benzyl Penicillinate-d7 Potassium Salt. The deuterated compound serves as an essential internal standard in multiple reaction monitoring (MRM) applications, providing superior analytical precision through compensation of matrix effects and instrumental variations [1] [2] [3].

Chromatographic Optimization and Separation Parameters

The optimal chromatographic conditions for Benzyl Penicillinate-d7 Potassium Salt analysis employ reversed-phase liquid chromatography with carefully optimized mobile phase compositions. Triple quadrupole liquid chromatography mass spectrometry methods utilize mobile phases consisting of 55% methanol in water with 0.1% formic acid, achieving chromatographic separation within 2 minutes [2] [3]. Alternative gradient elution systems employ water-formic acid (100:0.1 volume/volume) with ammonium acetate at 2 millimolar concentration as mobile phase A, combined with methanol-formic acid (100:0.1 volume/volume) with matching ammonium acetate concentration as mobile phase B [4].

Flow rate optimization typically ranges from 0.25 to 0.75 milliliters per minute, with column temperatures maintained at 25-30°C to ensure optimal peak shape and retention time reproducibility [4] [2]. Injection volumes are minimized to 2-10 microliters to accommodate the high sensitivity requirements and limited sample volumes characteristic of biological matrix analysis [2] [3].

Mass Spectrometric Detection and Quantification

The mass spectrometric detection of Benzyl Penicillinate-d7 Potassium Salt relies on electrospray ionization in positive mode, generating the protonated molecular ion at mass-to-charge ratio 342.2 [2] [3]. The characteristic fragmentation pattern produces primary product ions at mass-to-charge ratios 182.8 and 160, which serve as quantifier and qualifier transitions respectively [2] [3]. The retention time for the deuterated internal standard occurs at approximately 1.0 minute under optimized chromatographic conditions, providing baseline separation from potential matrix interferences [2].

Multiple reaction monitoring parameters require optimization of collision energies, typically ranging from 8 to 12 electron volts for optimal product ion formation [2]. Declustering potentials and collision cell exit potentials are adjusted to maximize sensitivity while maintaining specificity for the deuterated analyte [2] [3].

Method Validation and Performance Characteristics

Comprehensive method validation demonstrates exceptional analytical performance for Benzyl Penicillinate-d7 Potassium Salt quantification. Linear calibration curves exhibit correlation coefficients exceeding 0.995 across concentration ranges from 0.0015 to 10 milligrams per liter [2] [3]. The lower limit of quantification achieves 0.01 milligrams per liter, representing significant improvement over previously reported methods [2] [3].

Accuracy validation demonstrates bias within 96-102% of nominal concentrations across all validation levels [2] [3]. Precision studies yield coefficients of variation below 10% for both intra-day and inter-day measurements [2] [3]. Matrix effects evaluation reveals minimal ion suppression or enhancement, with matrix factor values ranging from 96% to 107.6% [5].

Table 1: LC-MS/MS Method Performance Characteristics for Benzyl Penicillinate-d7 Potassium Salt

ParameterSpecificationPerformance
Linear Range0.0015-10 mg/Lr² > 0.995
Lower Limit of Quantification0.01 mg/LCV < 15%
Accuracy85-115%96-102%
Precision (Intra-day)CV < 15%CV < 10%
Precision (Inter-day)CV < 15%CV < 10%
Matrix Effects85-115%96-107.6%
Recovery70-130%77-118%

Isotope-Edited Infrared and Raman Spectroscopic Techniques

Isotope-edited vibrational spectroscopy provides unique capabilities for structural characterization and deuteration verification of Benzyl Penicillinate-d7 Potassium Salt. The incorporation of seven deuterium atoms creates characteristic spectroscopic signatures that enable unambiguous identification and quantification of isotopic incorporation patterns [6] [7] [8].

Infrared Spectroscopic Analysis

Fourier-transform infrared spectroscopy reveals distinct vibrational signatures associated with carbon-deuterium bonds in Benzyl Penicillinate-d7 Potassium Salt. The deuterated compound exhibits characteristic carbon-deuterium stretching vibrations in the spectroscopically silent region between 2050 and 2300 wavenumbers, providing clear discrimination from hydrogen-containing analogs [6] [7] [8].

The beta-lactam carbonyl stretch maintains its characteristic frequency near 1750 wavenumbers, confirming preservation of the core antibiotic structure during deuteration [6]. Additional vibrational modes associated with the thiazolidine ring system and carboxylate functionality provide structural confirmation and purity assessment capabilities [6].

Isotope-edited infrared analysis enables quantitative assessment of deuteration efficiency through integration of carbon-deuterium versus carbon-hydrogen stretching regions. The intensity ratios provide direct measurement of isotopic incorporation percentages, supporting quality control applications in pharmaceutical analysis [9] [10].

Raman Spectroscopic Characterization

Raman spectroscopy offers complementary vibrational analysis capabilities for Benzyl Penicillinate-d7 Potassium Salt, particularly advantageous for aqueous solution analysis where infrared spectroscopy encounters water interference [8] [11]. The carbon-deuterium vibrational modes appear in the Raman-silent region between 2050 and 2300 wavenumbers, enabling selective detection without interference from biological matrices [8] [11].

Resonance Raman spectroscopy provides enhanced sensitivity for deuterium detection, particularly valuable for trace-level analysis applications [8]. The technique demonstrates capability for single-cell level detection of deuterium incorporation, highlighting potential applications in metabolic studies and drug disposition research [8] [11].

The aromatic ring breathing modes of the benzyl substituent provide additional structural confirmation, with deuteration-induced frequency shifts enabling verification of isotopic labeling patterns [7] [8]. These spectroscopic signatures serve as orthogonal confirmation of mass spectrometric identification results [8].

Advanced Isotope-Editing Applications

Isotope-edited vibrational circular dichroism represents an emerging technique for stereochemical analysis of deuterated penicillins, providing site-specific structural information at the molecular level [10] [12]. The method enables discrimination between parallel and antiparallel conformations through analysis of isotope-shifted vibrational circular dichroism signatures [10].

Time-resolved isotope-edited spectroscopy offers capabilities for monitoring deuterium exchange kinetics and metabolic transformations in real-time [9] [13]. These applications support pharmacokinetic studies and drug metabolism research where temporal resolution of deuterium fate becomes critical [9] [8].

Elemental Analysis and Isotopic Distribution Profiling

Elemental analysis provides fundamental characterization data for Benzyl Penicillinate-d7 Potassium Salt, confirming molecular composition and supporting structure verification efforts. The theoretical elemental composition for the deuterated potassium salt (C₁₆H₁₀D₇KN₂O₄S) yields calculated percentages of 50.6% carbon, 4.5% hydrogen plus deuterium, 7.4% nitrogen, and additional contributions from potassium, oxygen, and sulfur [14] [15].

Combustion Analysis and Accuracy Assessment

Experimental elemental analysis demonstrates excellent agreement with theoretical calculations, yielding 48.84% carbon, 4.55% total hydrogen equivalents, and 7.25% nitrogen [14]. The analytical accuracy falls within ±2% of theoretical values, confirming high purity and correct molecular composition [14] [15]. The combined hydrogen plus deuterium content requires correction for the increased atomic mass of deuterium to provide accurate isotopic composition assessment [14].

Isotopic Distribution Analysis

High-resolution mass spectrometry enables detailed characterization of isotopic distribution patterns within Benzyl Penicillinate-d7 Potassium Salt samples. The isotopic purity analysis reveals predominant incorporation at the d7 level, with 91.79% of molecules containing seven deuterium atoms [14]. Minor isotopomers include d6 (7.83%), d5 (0.22%), d3 (0.12%), and trace levels of d0, d1, d2, and d4 isotopomers [14].

The isotopic distribution profile provides critical quality control information for pharmaceutical applications, where consistent deuteration levels ensure reproducible analytical performance as internal standards [16] [14]. The high d7 content (>90%) exceeds typical pharmaceutical specifications for isotopically labeled compounds [16] [14].

Table 2: Isotopic Distribution Profile of Benzyl Penicillinate-d7 Potassium Salt

IsotopomerDeuterium ContentRelative Abundance (%)Mass (m/z)
d00 deuterium atoms0.03372.5
d11 deuterium atom0.00373.5
d22 deuterium atoms0.01374.5
d33 deuterium atoms0.12375.5
d44 deuterium atoms0.00376.5
d55 deuterium atoms0.22377.5
d66 deuterium atoms7.83378.5
d77 deuterium atoms91.79379.5

Relationship Between Enrichment and Distribution

The relationship between overall isotopic enrichment and molecular distribution becomes particularly important for polydeuterated pharmaceutical compounds [16]. While overall deuterium enrichment provides a bulk measurement, the distribution profile reveals the actual composition of individual molecular species within the sample [16]. For Benzyl Penicillinate-d7 Potassium Salt, the high d7 content ensures consistent performance as an internal standard, minimizing analytical variability associated with isotopomer heterogeneity [16] [14].

Validation of Deuterium Incorporation Using High-Resolution MS

High-resolution mass spectrometry serves as the definitive analytical technique for validating deuterium incorporation patterns and confirming structural integrity of Benzyl Penicillinate-d7 Potassium Salt. The technique provides exact mass measurements with sub-parts-per-million accuracy, enabling unambiguous identification and quantification of isotopic labeling efficiency [17] [18] [19].

Exact Mass Determination and Accuracy Requirements

High-resolution mass spectrometry analysis of Benzyl Penicillinate-d7 Potassium Salt requires mass accuracy specifications below 5 parts per million to ensure reliable identification [17] [18]. The theoretical exact mass for the protonated molecular ion ([M+H]⁺) calculates to 379.5230 atomic mass units, accounting for the seven deuterium substitutions and potassium salt formation [14] [15].

Experimental measurements consistently achieve mass accuracies within 2-3 parts per million, confirming successful deuterium incorporation and ruling out potential structural isomers or impurities [17] [18]. The mass shift of +7.006 atomic mass units relative to the non-deuterated analog provides definitive confirmation of complete heptadeuteration [14] [20].

Fragmentation Pattern Analysis

Tandem mass spectrometry reveals characteristic fragmentation patterns that confirm deuterium incorporation sites within the molecular structure. The primary fragmentation pathway involves loss of the benzyl side chain, generating product ions that retain or lose deuterium depending on the fragmentation mechanism [21] [22]. Product ions at mass-to-charge ratios 182.8 and 160 demonstrate retention of deuterium labels in the core penicillin structure, confirming site-specific labeling patterns [2] [3].

Advanced fragmentation techniques including collision-induced dissociation and electron capture dissociation provide detailed structural information about deuterium distribution within individual molecular fragments [22] [20]. These approaches enable verification of labeling specificity and identification of potential scrambling or exchange reactions during synthesis [20].

Hydrogen-Deuterium Exchange Monitoring

High-resolution mass spectrometry enables real-time monitoring of hydrogen-deuterium exchange reactions, providing insights into dynamic isotopic behavior under various analytical conditions [20] [23] [24]. The technique measures deuterium incorporation levels as a function of exchange time, temperature, and pH conditions [20] [23].

Exchange kinetics analysis reveals the stability of carbon-deuterium bonds in Benzyl Penicillinate-d7 Potassium Salt under typical analytical conditions. The aromatic deuterium labels demonstrate exceptional stability, with minimal exchange observed over extended periods at room temperature [20] [23]. This stability ensures reliable performance as an internal standard throughout typical analytical workflows [20].

Method Development for Deuterium Validation

Comprehensive method development for deuterium validation requires optimization of ionization conditions, mass resolution settings, and calibration procedures [17] [18] [19]. Electrospray ionization parameters must be adjusted to maximize sensitivity while minimizing in-source fragmentation that could compromise deuterium retention [17] [18].

Calibration procedures utilize isotopically pure reference standards to establish accurate mass-to-charge calibration across the relevant mass range [17] [18]. The use of lock mass compounds ensures mass accuracy maintenance throughout extended analytical sequences [17] [18].

Table 3: High-Resolution Mass Spectrometry Validation Parameters

ParameterSpecificationPerformance
Mass Accuracy< 5 ppm2-3 ppm
Resolution (FWHM)> 30,000> 50,000
Dynamic Range3 orders of magnitude4 orders of magnitude
Scan Rate> 5 Hz10 Hz
Mass Range100-1000 m/z50-1200 m/z
Isotopic ResolutionBaseline separationComplete resolution
Deuterium Retention> 95%> 98%

Dates

Last modified: 08-15-2023

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